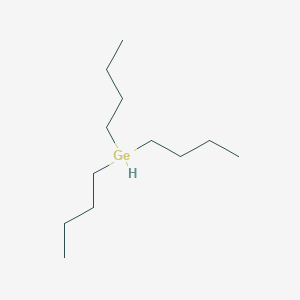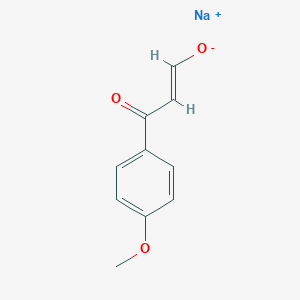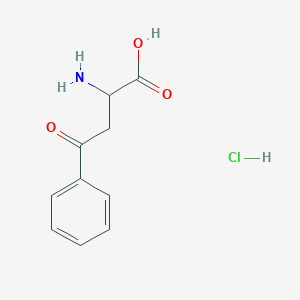
Periplogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Periplogenin is a natural compound isolated from the traditional Chinese herb Cortex Periplocae. It is known for its strong anti-tumor activities and has been studied for its potential therapeutic applications in various types of cancer, including esophageal squamous cell carcinoma and prostate carcinoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Periplogenin can be synthesized through the hydrolysis of periplocin, a glycoside found in Cortex Periplocae. The process involves acid hydrolysis of the raw material containing periplocin to obtain this compound as an intermediate .
Industrial Production Methods: The industrial production of this compound involves the extraction of Cortex Periplocae followed by purification processes to isolate this compound. The extraction process typically uses solvents such as ethanol or methanol, and the purification is achieved through techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Periplogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Periplogenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cardiac glycosides.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential as a therapeutic agent for treating various cancers, including esophageal squamous cell carcinoma and prostate carcinoma
Industry: this compound is explored for its potential use in developing new drugs and therapeutic agents.
Mecanismo De Acción
Periplogenin exerts its effects by targeting specific molecular pathways:
Comparación Con Compuestos Similares
Periplocin: Another compound isolated from Cortex Periplocae, known for its anti-tumor activities.
Periplogenin: Similar in structure and function to periplocin but with distinct molecular targets and mechanisms of action.
Uniqueness: this compound is unique due to its dual targeting of ATP1A1 and STAT3, making it a potent inhibitor of cancer cell growth and proliferation. Its ability to induce apoptosis through multiple pathways sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKAJTLHDNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)



